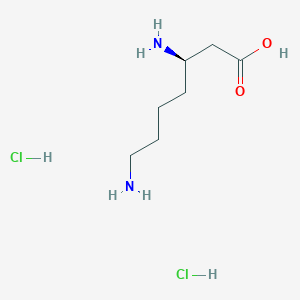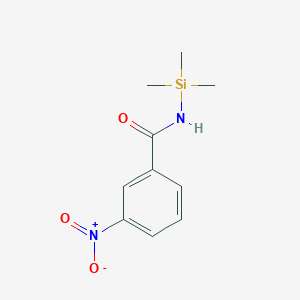
3-Nitro-N-(trimethylsilyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-N-(trimethylsilyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group (-NO2) and a trimethylsilyl group (-Si(CH3)3) attached to the benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-(trimethylsilyl)benzamide typically involves the direct condensation of 3-nitrobenzoic acid with trimethylsilylamine. This reaction is often carried out under mild conditions using a catalyst to facilitate the formation of the amide bond. One common method involves the use of Lewis acidic ionic liquids immobilized on diatomite earth, which provides active sites for the reaction and allows for a high yield and eco-friendly process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and yield of the reaction, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-N-(trimethylsilyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-amino-N-(trimethylsilyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Nitro-N-(trimethylsilyl)benzamide has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Nitro-N-(trimethylsilyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
3-Nitrobenzamide: Similar to 3-Nitro-N-(trimethylsilyl)benzamide but lacks the trimethylsilyl group, making it less lipophilic and stable.
N-(Trimethylsilyl)benzamide: Lacks the nitro group, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the nitro and trimethylsilyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propiedades
Número CAS |
61511-47-5 |
|---|---|
Fórmula molecular |
C10H14N2O3Si |
Peso molecular |
238.31 g/mol |
Nombre IUPAC |
3-nitro-N-trimethylsilylbenzamide |
InChI |
InChI=1S/C10H14N2O3Si/c1-16(2,3)11-10(13)8-5-4-6-9(7-8)12(14)15/h4-7H,1-3H3,(H,11,13) |
Clave InChI |
BYOMMOUSUXEXDV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



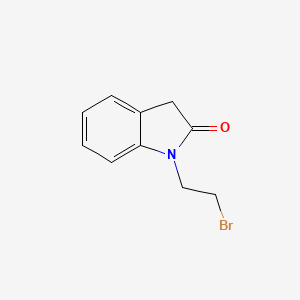
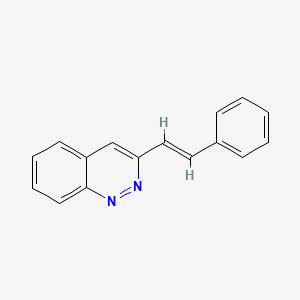
![4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11872982.png)
![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11872990.png)
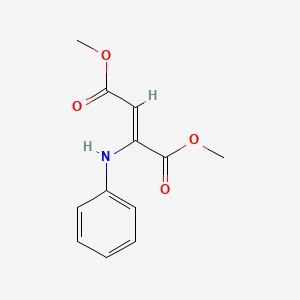
![5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11872994.png)
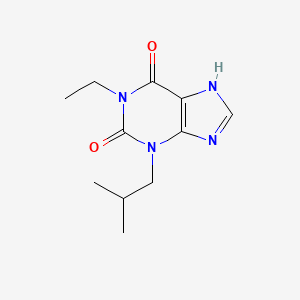

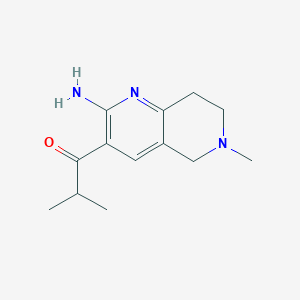
![(3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11873013.png)

